2-Nitroisophthalic acid
Overview
Description
2-Nitroisophthalic acid is an organic compound with the molecular formula C8H5NO6. It is a derivative of isophthalic acid, where one of the hydrogen atoms in the benzene ring is replaced by a nitro group. This compound is known for its light yellow crystalline solid appearance and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitroisophthalic acid can be synthesized through the nitration of isophthalic acid. The process typically involves the use of mixed acids, such as fuming nitric acid and concentrated sulfuric acid, as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the isophthalic acid .
Industrial Production Methods
In industrial settings, the continuous nitration method is often employed. This method involves the use of a micromixer to uniformly mix the reactants, followed by a coil reactor to control the residence time, temperature, and flow rate. The reaction mixture is then cooled in an ice water bath, and the product is separated by dilution and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Nitroisophthalic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.
Major Products
Reduction: The major product is 2-aminoisophthalic acid.
Substitution: Depending on the substituent, various derivatives of isophthalic acid can be formed.
Scientific Research Applications
2-Nitroisophthalic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-nitroisophthalic acid primarily involves its ability to undergo chemical transformations due to the presence of the nitro group. The nitro group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
Isophthalic acid: The parent compound without the nitro group.
5-Nitroisophthalic acid: Another nitro derivative of isophthalic acid with the nitro group in a different position.
Terephthalic acid: A similar compound with carboxylic acid groups in the para position.
Uniqueness
2-Nitroisophthalic acid is unique due to the specific positioning of the nitro group, which imparts distinct reactivity and properties compared to other isophthalic acid derivatives. This unique positioning allows for selective reactions and applications in various fields .
Properties
IUPAC Name |
2-nitrobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHWDGJDQYAFHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175396 | |
Record name | 2-Nitroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21161-11-5 | |
Record name | 2-Nitro-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21161-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitroisophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021161115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitroisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Nitroisophthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H9GDZ2GTY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2-nitroisophthalic acid?
A1: this compound crystallizes in the monoclinic system with the space group C2/c (no. 15). Its unit cell dimensions are: a = 5.4755(12) Å, b = 14.377(3) Å, c = 11.143(3) Å, and β = 99.096(9)°. The unit cell volume is 866.2(3) Å3, and it contains four molecules (Z = 4). [] You can find further details on the crystallographic data in the paper "The crystal structure of this compound, C8H5NO6" published on Semantic Scholar. []
Q2: Can this compound be used to synthesize substituted phenylenediamines?
A2: Yes, this compound serves as a valuable precursor in the synthesis of 2-substituted 1,3-phenylenediamines. Specifically, the bis-amide derivative of this compound undergoes Hoffman degradation to yield 1,3-diamino-2-nitrobenzene. [] This synthetic route, described in "Aromatic amides. VI. Proton magnetic resonance spectra of some 2-substituted 1,3-phenylenediamines and their N,N'-diacyl derivatives," highlights the utility of this compound in accessing valuable substituted aromatic compounds. []
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